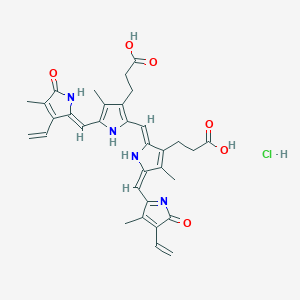

Biliverdin (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ビリルビン(塩酸塩)は、ヘムの分解によって生成される胆汁色素です。これは、ヘムがビリルビンに分解される際の直鎖状テトラピロール中間体です。ビリルビンは鮮やかな緑色で知られており、両生類や鳥類など、さまざまな生物に存在します。 ヒトの体内では、抗酸化、抗炎症、免疫応答抑制など、さまざまな機能を果たしています .

2. 製法

合成経路と反応条件: ビリルビンは、ビリルビンの酸化によって合成することができます。このプロセスには、塩化第二鉄やヨウ素などの酸化剤を酸性媒体中で使用する必要があります。 この反応は通常、ビリルビンと他の副生成物を生成し、それらは分離および精製されます .

工業的生産方法: ビリルビンの工業的生産では、組換え酵母細胞を使用して外因性ヘムの生体変換が行われることが多いです。たとえば、ヘムオキシゲナーゼを発現する組換えピキア・パストリス細胞は、ヘム塩化物をビリルビンに変換することができます。 このプロセスには、誘導剤メタノールの濃度、誘導培養時間、培地のpH、培地中に供給されるソルビトールの濃度など、さまざまな条件を最適化する必要があります .

科学的研究の応用

作用機序

ビリルビンは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: ビリルビンは活性酸素種を捕捉し、細胞を酸化損傷から保護します。

抗炎症活性: ビリルビンは、炎症性サイトカインの産生を抑制し、炎症を軽減します。

分子標的と経路:

ヘムオキシゲナーゼ: ビリルビンは、ヘムオキシゲナーゼがヘムに作用することによって生成されます。

ビリルビンレダクターゼ: ビリルビンをビリルビンに変換します。

活性酸素種経路: ビリルビンは活性酸素種と相互作用して抗酸化効果を発揮します

Safety and Hazards

生化学分析

Biochemical Properties

Biliverdin Hydrochloride is produced from the oxidation of heme in a reaction catalyzed by the enzyme heme oxygenase . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation, reduction of inflammation, and has been associated with vascular repair .

Cellular Effects

Biliverdin Hydrochloride has significant anti-mutagenic and antioxidant properties . It has been shown to protect cells from a 10,000-fold excess of H2O2 . Cellular depletion of biliverdin by RNA interference markedly augments tissue levels of reactive oxygen species and causes apoptotic cell death .

Molecular Mechanism

Biliverdin Hydrochloride exerts its effects at the molecular level through its interaction with various biomolecules. It is involved in an antioxidant redox amplification cycle by which low, physiological bilirubin concentrations confer potent antioxidant protection via recycling of biliverdin from oxidized bilirubin by the Biliverdin Reductase, linking this sink for oxidants to the NADPH pool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biliverdin Hydrochloride have been observed to change over time. For example, the yield of biliverdin was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 h at 30 °C .

Dosage Effects in Animal Models

The effects of Biliverdin Hydrochloride vary with different dosages in animal models. Studies have shown that augmentation of bilirubin levels to achieve concentrations between 0.5 and 200 µM can be effective in a wide variety of tissues and injury types .

Metabolic Pathways

Biliverdin Hydrochloride is involved in the heme metabolism pathway. It is produced through the degradation of heme, a process catalyzed by heme oxygenase . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .

Subcellular Localization

It is known that heme oxygenase, the enzyme that catalyzes the production of Biliverdin Hydrochloride, is located in the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the oxidation of bilirubin. This process involves the use of oxidizing agents such as ferric chloride or iodine in an acidic medium. The reaction typically yields biliverdin along with other by-products, which are then separated and purified .

Industrial Production Methods: Industrial production of biliverdin often involves the biotransformation of exogenous heme using recombinant yeast cells. For example, recombinant Pichia pastoris cells expressing heme oxygenase can convert heme chloride into biliverdin. The process involves optimizing various conditions such as the concentration of the inducer methanol, induction culture time, pH of the medium, and concentration of sorbitol supplied in the medium .

化学反応の分析

反応の種類: ビリルビンは、次のようないくつかの種類の化学反応を起こします。

酸化: ビリルビンは、酸化されてさまざまな酸化生成物を生成することができます。

還元: ビリルビンは、ビリルビンレダクターゼという酵素によってビリルビンに還元されます。

一般的な試薬と条件:

酸化剤: 塩化第二鉄、ヨウ素。

還元剤: ビリルビンレダクターゼ、NADPH。

反応条件: 酸性または中性pH、制御された温度

主な生成物:

ビリルビン: ビリルビンの還元によって生成されます。

酸化生成物: ビリルビンの酸化によって生成されるさまざまな化合物

類似化合物との比較

特性

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCVSEGCSGTCIO-POFWNMSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?

A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)

Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?

A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

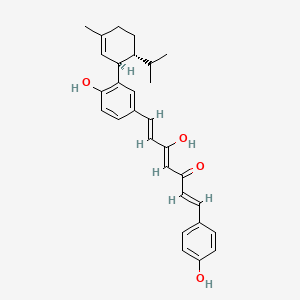

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)